molecular formula C8H10O2 B2876247 (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one CAS No. 2408937-41-5

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one

Cat. No.: B2876247
CAS No.: 2408937-41-5
M. Wt: 138.166
InChI Key: PHQNQCMFDPVFDL-ZAKLUEHWSA-N
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Description

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its rigid framework and the presence of an oxirane ring, which imparts significant strain to the molecule. The compound’s stereochemistry is defined by its four chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by epoxidation and subsequent ring-closing reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different alcohols or ethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or ethers. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.

Scientific Research Applications

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one has several applications in scientific research:

    Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure and stereochemistry allow it to fit into binding sites with high specificity, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-2-one: Similar structure but with a different functional group.

    (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-4-one: Another isomer with a different position of the oxirane ring.

Uniqueness

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one is unique due to its specific stereochemistry and the position of the oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring high specificity.

Properties

IUPAC Name

(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4,6-8H,1-3H2/t4-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQNQCMFDPVFDL-ZAKLUEHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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